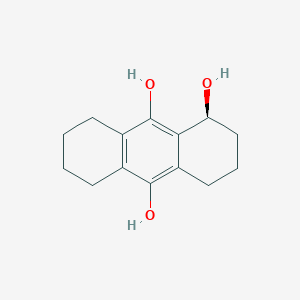
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is a chemical compound with the molecular formula C14H18O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three hydroxyl groups and a partially hydrogenated anthracene core, making it a unique structure with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- can be achieved through several synthetic routes. One common method involves the hydrogenation of anthracene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where anthracene derivatives are subjected to hydrogenation and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further hydrogenated to reduce any remaining aromaticity.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Esters or ethers of the original compound.
Applications De Recherche Scientifique
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with a fully aromatic structure.
1,2,10-Anthracenetriol: A derivative with three hydroxyl groups but without hydrogenation.
1,8,9-Anthracenetriol: Another hydroxylated anthracene derivative with different substitution patterns.
Uniqueness
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is unique due to its partially hydrogenated structure and specific hydroxylation pattern. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
645392-00-3 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(1S)-1,2,3,4,5,6,7,8-octahydroanthracene-1,9,10-triol |
InChI |
InChI=1S/C14H18O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h11,15-17H,1-7H2/t11-/m0/s1 |
Clé InChI |
ZTYAQCAYUXPHQX-NSHDSACASA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=C3CCC[C@@H](C3=C2O)O)O |
SMILES canonique |
C1CCC2=C(C1)C(=C3CCCC(C3=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)
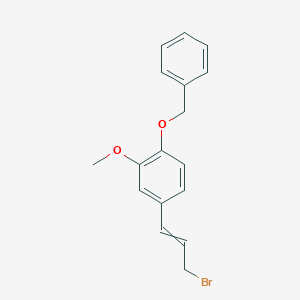

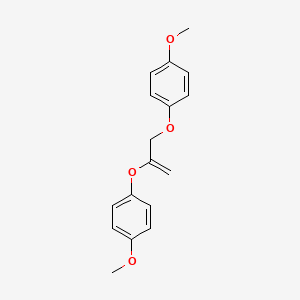
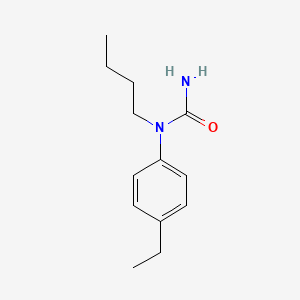

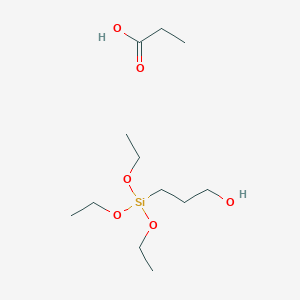
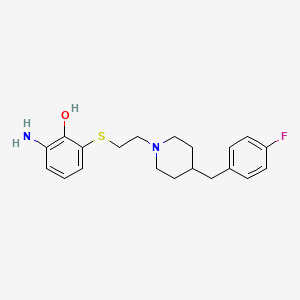

![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)

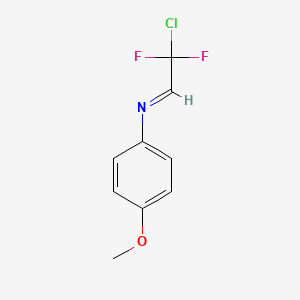
silane](/img/structure/B12580749.png)
